1-Methylthymine

Photochemistry DNA damage models Cyclobutane pyrimidine dimers

Select 1-Methylthymine for your photochemical studies to ensure biological relevance. Unlike 3-methylthymine, 1-MT retains the N3-H donor, faithfully replicating DNA’s thymine photodimerization (cis-syn, (6-4) adducts). Its excited-state dynamics (τ₁~70 fs, τ₃~310 ns) mirror thymine, making it the validated model for pump-probe and triplet damage research. Avoid confounding variables—choose the correct methylation isomer.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 4160-72-9
Cat. No. B1212163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylthymine
CAS4160-72-9
Synonyms1-methylthymine
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C
InChIInChI=1S/C6H8N2O2/c1-4-3-8(2)6(10)7-5(4)9/h3H,1-2H3,(H,7,9,10)
InChIKeyGKMIDMKPBOUSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylthymine CAS 4160-72-9: Scientific Procurement and Structural Baseline


1-Methylthymine (1-MT; 1,5-dimethyluracil; CAS 4160-72-9) is an N1-methylated pyrimidine derivative of thymine with molecular formula C6H8N2O2 and molecular weight 140.14 g/mol [1]. The compound contains methyl group substitutions at the N1 and C5 positions of the uracil ring [2]. Unlike thymine (5-methyluracil), which possesses two potential hydrogen-bond donor sites (N1-H and N3-H), 1-MT is methylated at N1 and therefore retains only the N3-H group for hydrogen bond donation [3]. This structural modification makes 1-MT a critical model compound for decoupling N1- and N3-specific interactions in photophysical studies, as it mimics the sugar-substituted form of thymine while eliminating the N1-H binding site.

Why Generic Substitution Fails: 1-Methylthymine CAS 4160-72-9 vs. 3-Methylthymine and Thymine in Photochemical Studies


Methylation position is not interchangeable when selecting a thymine analog for photophysical or photochemical investigations. The site of methyl substitution dictates hydrogen-bonding topology [1], electronic excitation energies [2], and photodimerization efficiency [3]. 1-Methylthymine (N1-methylated) retains a free N3-H hydrogen-bond donor, making it structurally analogous to the sugar-bound thymine moiety in DNA. In contrast, 3-methylthymine (N3-methylated) lacks this biologically relevant hydrogen-bond donor. Critically, the methylation site produces divergent photochemical outcomes: 1-MT undergoes robust photodimerization yielding two distinct dimers, whereas 3-methylthymine exhibits negligible dimerization under identical UV irradiation conditions [3]. Substituting one analog for the other introduces confounding variables that can invalidate comparative analyses of DNA damage mechanisms.

1-Methylthymine CAS 4160-72-9: Quantitative Differentiation Evidence Guide


Photodimerization Efficiency: 1-Methylthymine vs. 3-Methylthymine

Under identical UV irradiation conditions in frozen aqueous solution, 1-methylthymine produces two photodimers (cis-syn and trans-syn isomers) upon methylation, one of which is identical to the methylation product of the thymine icedimer [1]. In contrast, 3-methylthymine is 'but little dimerised under the same conditions' to give only the cis-syn isomer [1]. This constitutes a major differential photochemical outcome: 1-MT retains the robust dimerization capacity characteristic of thymine, whereas 3-MT exhibits severely attenuated dimerization.

Photochemistry DNA damage models Cyclobutane pyrimidine dimers

Electronic Excitation Energy Shift: Methylation Position-Dependent Red-Shift

Coupled cluster (CC2) and DFT calculations on a comprehensive series of methyl-substituted uracil derivatives reveal that the largest red-shift of the first 1ππ* excitation occurs upon methylation at the N1 position, followed by substitution at C5; in contrast, methylation at N3 produces no effect on this transition [1]. This finding quantitatively establishes that N1-methylation (as in 1-MT) induces a spectroscopically significant perturbation to the electronic structure that N3-methylation does not.

Computational photophysics Electronic spectroscopy Excited states

Excited-State Relaxation Dynamics: Triplet Dark State Lifetime

Femtosecond and nanosecond pump-probe ionization spectroscopy of gaseous thymine and 1-methylthymine (267 nm excitation) reveals a threefold exponential decay with time constants of 80±40 fs, 4.8±2 ps, and 280±30 ns for thymine, versus 70±40 fs, 3.4±1.1 ps, and 310±30 ns for 1-methylthymine [1]. The long-lived 'dark' state of 1-MT (310±30 ns) was characterized via vibrational spectroscopy in the NH stretch region and assigned to the lowest triplet state of the keto tautomer [1]. The very similar relaxation dynamics between the two compounds justify the conclusion that the dark state of thymine is also triplet in nature [1].

Femtosecond spectroscopy Excited-state dynamics Photostability

Hydrogen-Bond Donor Topology: N1-H vs. N3-H Binding Site Selectivity

Photoionization-detected IR spectroscopy under supersonic jet conditions demonstrates that thymine preferentially forms doubly H-bonded cyclic clusters via its N1-H group, a binding mode that lacks biological relevance because N1 is the sugar-attachment site in thymidine [1]. In contrast, 1-methylthymine, with its N1 position methylated, forms donor hydrogen bonds exclusively via the N3-H group [1]. Consequently, only 1-MT yields biologically relevant dimer and hydrate conformations under these conditions, while thymine does not [1].

Supersonic jet spectroscopy Hydrogen bonding Cluster photodynamics

Radical Cation pKa and One-Electron Oxidation Rate Constant

One-electron oxidation studies using SO4•– as the oxidant reveal that 1-methylthymine reacts with a second-order rate constant of 5 × 10⁹ M⁻¹ s⁻¹, compared to 1 × 10⁹ M⁻¹ s⁻¹ for 5'-thymidylic acid (thymidine monophosphate) [1]. The pKa values of the radical cations are 3.8 for 1-methylthymine and 3.6 for thymidine, both more than five orders of magnitude lower than their parent ground-state compounds [1]. The 1,3-dimethylthymine radical cation (N3-methylated analog) decays by a first-order process with t₁/₂ ≈ 2 μs, involving water addition at C6 and deprotonation from the C5 methyl group [1].

Radiation chemistry Pulse radiolysis Oxidative DNA damage

1-Methylthymine CAS 4160-72-9: Evidence-Based Research and Application Scenarios


Gas-Phase Spectroscopic Studies of DNA Base-Pairing and Cluster Photodynamics

1-Methylthymine is the compound of choice for supersonic jet spectroscopy studies of hydrogen-bonded clusters, as it forms donor hydrogen bonds exclusively via the N3-H group—the biologically relevant binding site—whereas thymine preferentially binds via N1-H, which is non-physiological [1]. This enables clean isolation and characterization of N3-H-mediated interactions in monohydrates, homodimers, and base-pair complexes (e.g., with 9-methyladenine) [1].

UV-Induced DNA Damage Model Systems: Cyclobutane Dimers and (6-4) Photoproducts

1-Methylthymine undergoes robust photodimerization upon UV irradiation in frozen aqueous solution, producing cis-syn and trans-syn cyclobutane dimers [1] as well as (5-4) and (6-4) adducts and their Dewar valence isomers [2]. This photochemical profile faithfully recapitulates thymine's behavior in DNA, making 1-MT a validated model substrate for studying the formation, characterization, and repair of UV-induced DNA lesions. 3-Methylthymine, by contrast, is 'but little dimerised' and is unsuitable for such studies [1].

Excited-State Dynamics and Triplet State Characterization by Femtosecond Spectroscopy

With well-characterized excited-state relaxation time constants (τ₁ = 70±40 fs; τ₂ = 3.4±1.1 ps; τ₃ = 310±30 ns) that closely mirror those of thymine [1], 1-methylthymine is the preferred model for pump-probe ionization studies of pyrimidine photophysics. Its long-lived triplet 'dark' state (assigned definitively via vibrational spectroscopy in the NH stretch region [1]) provides a tractable system for investigating intersystem crossing pathways and triplet-mediated DNA photodamage mechanisms.

One-Electron Oxidation and Pulse Radiolysis Studies of DNA Base Damage

1-Methylthymine's well-defined radical cation chemistry—including its second-order oxidation rate constant (5 × 10⁹ M⁻¹ s⁻¹ with SO4•–) and radical cation pKa (3.8)—establishes it as a key model compound for investigating oxidative DNA damage mechanisms [1]. Its reactivity parameters differ quantitatively from those of nucleosides (e.g., thymidylic acid, k = 1 × 10⁹ M⁻¹ s⁻¹) and N3-methylated analogs (e.g., 1,3-dimethylthymine, t₁/₂ ≈ 2 μs), enabling systematic comparative studies of substituent effects on radical reactivity [1].

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